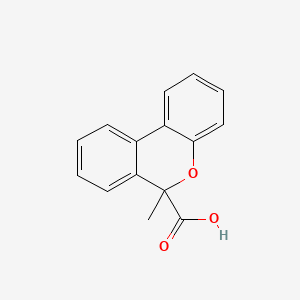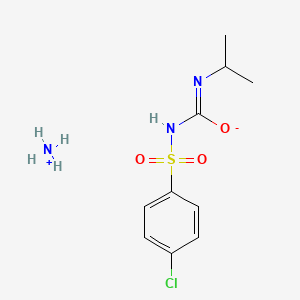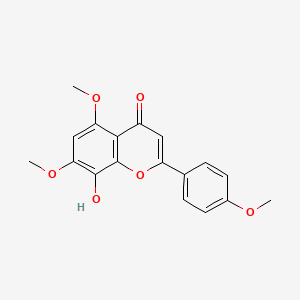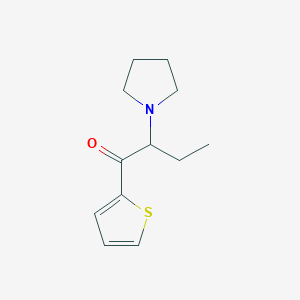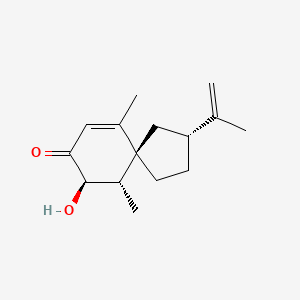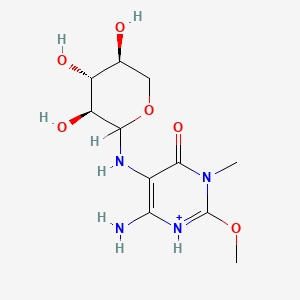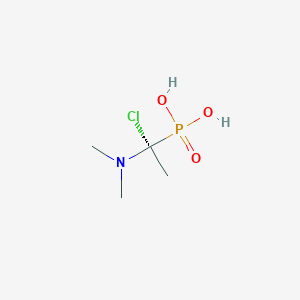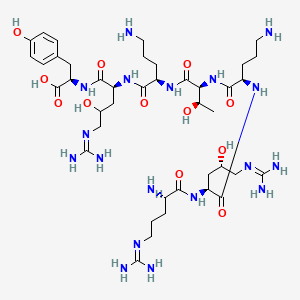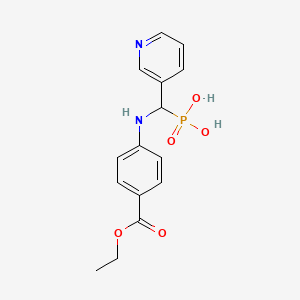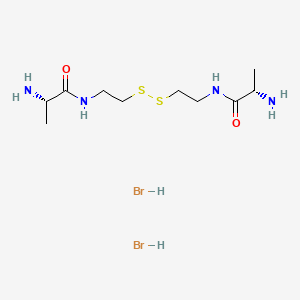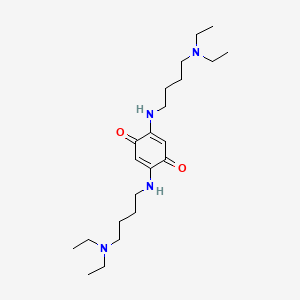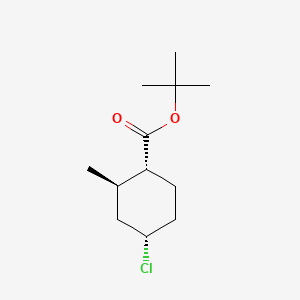
Trimedlure C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimedlure C is synthesized through a multi-step process involving the chlorination of 2-methylcyclohexanone followed by esterification with tert-butyl alcohol . The reaction conditions typically involve the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is scaled up and optimized for efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimedlure C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
Trimedlure C has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Employed in ecological studies to monitor and control populations of the Mediterranean fruit fly.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the development of pest control products and agricultural monitoring systems.
Mechanism of Action
Trimedlure C acts as a non-toxic attractant for male Mediterranean fruit flies. The compound mimics natural kairomones, which are chemicals emitted by plants that attract insects. The molecular targets of this compound are olfactory receptors in the fruit flies, which trigger a behavioral response leading the flies to the source of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Trimedlure C is unique due to its high specificity and effectiveness in attracting male Mediterranean fruit flies. Its stability and controlled release properties make it superior to other attractants like ceralure and α-copaene .
Properties
CAS No. |
5748-23-2 |
|---|---|
Molecular Formula |
C12H21ClO2 |
Molecular Weight |
232.74 g/mol |
IUPAC Name |
tert-butyl (1R,2R,4S)-4-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |
InChI Key |
APMORJJNVZMVQK-KXUCPTDWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CC[C@H]1C(=O)OC(C)(C)C)Cl |
Canonical SMILES |
CC1CC(CCC1C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


